molecular formula C11H11N3 B6174220 4-(2-aminoethyl)-1H-indole-6-carbonitrile CAS No. 2091156-49-7

4-(2-aminoethyl)-1H-indole-6-carbonitrile

Cat. No.: B6174220
CAS No.: 2091156-49-7
M. Wt: 185.2
InChI Key:
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Description

4-(2-aminoethyl)-1H-indole-6-carbonitrile is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-1H-indole-6-carbonitrile typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction. For example, the reaction of 2-bromoethylamine with the indole core can yield the desired aminoethyl-substituted indole.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction. This can be achieved by reacting the indole derivative with a suitable cyanating agent, such as copper(I) cyanide, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

4-(2-aminoethyl)-1H-indole-6-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: It is used in biological research to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various receptors and enzymes, modulating their activity. The carbonitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-aminoethyl)-1H-indole-6-carbonitrile is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. The presence of both the aminoethyl and carbonitrile groups allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

2091156-49-7

Molecular Formula

C11H11N3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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